molecular formula C14H13N3O B7519289 2-(Benzotriazol-1-yl)-1-phenylethanol

2-(Benzotriazol-1-yl)-1-phenylethanol

Cat. No. B7519289
M. Wt: 239.27 g/mol
InChI Key: HPHYPQQQONNOLW-UHFFFAOYSA-N
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Description

2-(Benzotriazol-1-yl)-1-phenylethanol, also known as BPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPE is a white crystalline powder that is soluble in organic solvents and is commonly used as a stabilizer in plastics, rubber, and coatings.

Mechanism of Action

2-(Benzotriazol-1-yl)-1-phenylethanol is believed to exert its biological activity through its ability to scavenge free radicals and inhibit oxidative stress. 2-(Benzotriazol-1-yl)-1-phenylethanol has also been shown to modulate the expression of various genes and proteins involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(Benzotriazol-1-yl)-1-phenylethanol has been shown to have a variety of biochemical and physiological effects, including reducing the production of inflammatory cytokines, suppressing the proliferation of cancer cells, and protecting against oxidative damage. 2-(Benzotriazol-1-yl)-1-phenylethanol has also been shown to have a low toxicity profile, making it a promising candidate for further research and development.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(Benzotriazol-1-yl)-1-phenylethanol is its low toxicity profile, which makes it suitable for use in various biological and medical applications. However, 2-(Benzotriazol-1-yl)-1-phenylethanol has limited solubility in water, which may limit its use in certain applications. Additionally, the synthesis of 2-(Benzotriazol-1-yl)-1-phenylethanol can be challenging and may require optimization of reaction conditions to achieve high yields.

Future Directions

There are several potential future directions for research on 2-(Benzotriazol-1-yl)-1-phenylethanol. One area of interest is the development of 2-(Benzotriazol-1-yl)-1-phenylethanol-based photostabilizers and UV absorbers for use in plastics and coatings. Another area of interest is the investigation of 2-(Benzotriazol-1-yl)-1-phenylethanol's anti-inflammatory and anti-tumor effects, which may lead to the development of new therapies for various diseases. Finally, the synthesis of new derivatives of 2-(Benzotriazol-1-yl)-1-phenylethanol may lead to the discovery of new compounds with improved properties and applications.
Conclusion:
In conclusion, 2-(Benzotriazol-1-yl)-1-phenylethanol is a promising chemical compound that has potential applications in various fields, including plastics, coatings, and biomedicine. Its low toxicity profile and biological activity make it a promising candidate for further research and development. Further studies on 2-(Benzotriazol-1-yl)-1-phenylethanol's mechanism of action, biochemical and physiological effects, and future directions are needed to fully understand its potential applications.

Synthesis Methods

2-(Benzotriazol-1-yl)-1-phenylethanol can be synthesized through a two-step process involving the reaction of benzotriazole with benzaldehyde, followed by reduction with sodium borohydride. The yield of 2-(Benzotriazol-1-yl)-1-phenylethanol can be improved by optimizing the reaction conditions, such as temperature, solvent, and reactant ratio.

Scientific Research Applications

2-(Benzotriazol-1-yl)-1-phenylethanol has been studied for its potential applications in various fields, including photostabilizers for plastics, UV absorbers for coatings, and corrosion inhibitors for metals. 2-(Benzotriazol-1-yl)-1-phenylethanol has also been investigated for its biological activity, such as its anti-inflammatory and anti-tumor effects.

properties

IUPAC Name

2-(benzotriazol-1-yl)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c18-14(11-6-2-1-3-7-11)10-17-13-9-5-4-8-12(13)15-16-17/h1-9,14,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHYPQQQONNOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C3=CC=CC=C3N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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